molecular formula C17H20N2O2S B2536296 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 419546-08-0

2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2536296
CAS RN: 419546-08-0
M. Wt: 316.42
InChI Key: CVFBZVNJMLHCFS-UHFFFAOYSA-N
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Description

“2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by IR, 1H NMR, MS spectral data, and elemental analysis .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the amino-ester can react with phenyl isothiocyanate in ethanol containing Et3N to afford the N,N-disubstituted thiourea derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by its empirical formula (C9H12N2OS) and molecular weight (196.27) .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Vasu et al. (2005) and Vasu et al. (2003) studied thiophene-3-carboxamide derivatives, including compounds similar to the chemical , finding them to have antibacterial and antifungal activities. These studies emphasize the potential use of such compounds in developing new antimicrobial agents (Vasu et al., 2005) (Vasu et al., 2003).

Anti-Inflammatory and Antioxidant Activity

  • Kumar et al. (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and found it to exhibit in vitro anti-inflammatory and antioxidant activity, comparable to ibuprofen and ascorbic acid. This indicates its potential as an anti-inflammatory and antioxidant agent (Kumar et al., 2008).

Adenosine A1 Receptor Allosteric Enhancers

  • Nikolakopoulos et al. (2006) explored 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Compounds in this category, similar to the chemical of interest, have shown promising results in enhancing the A1AR response, which could be significant for treating conditions like cardiac arrhythmias (Nikolakopoulos et al., 2006).

Cytotoxicity Against Cancer Cells

  • Hassan et al. (2014) researched 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, exhibiting structural similarities to the specified chemical. Their findings suggest potential cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the chemical's potential use in cancer research (Hassan et al., 2014).

Antimicrobial Properties

  • Altundas et al. (2010) synthesized derivatives of thiophene carboxylate and tested them for antibacterial activity against various pathogenic strains. Their work further supports the antimicrobial potential of thiophene-3-carboxamide derivatives (Altundas et al., 2010).

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-12-9-7-11(8-10-12)19-17(20)15-13-5-3-2-4-6-14(13)22-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBZVNJMLHCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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